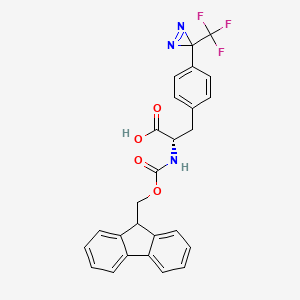

Fmoc-L-Photo-Phe-OH

Description

Contextualization within Unnatural Amino Acid Chemistry

Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are amino acids that are not among the 20 standard amino acids encoded by the genetic code and incorporated into proteins during ribosomal translation qyaobio.combitesizebio.comdimensioncap.comrsc.org. These molecules are typically synthesized chemically and offer a means to expand the functional repertoire of peptides and proteins. By introducing UAAs, researchers can impart novel chemical, physical, or biological properties to biomolecules, enabling studies that are not possible with natural amino acids alone.

UAAs are utilized in various applications, including the development of novel therapeutics, the engineering of enzymes with enhanced properties, the creation of sophisticated molecular probes, and the study of protein structure-function relationships qyaobio.combitesizebio.comrsc.org. Fmoc-L-Photo-Phe-OH fits squarely within this domain as a synthetically engineered amino acid. Its structure includes the N-α-(9-Fluorenylmethyloxycarbonyl) (Fmoc) protecting group, which is standard for solid-phase peptide synthesis (SPPS), and a diazirine moiety attached to the phenylalanine side chain. This specific modification allows for its facile incorporation into synthetic peptides using established Fmoc/tBu methodologies scientificlabs.co.uksigmaaldrich.comiris-biotech.de.

Historical Development and Significance of Diazirine-Containing Amino Acids

The concept of using photoactivatable moieties to study biological interactions dates back to the 1970s, with the development of reagents like azides and benzophenones for photoaffinity labeling (PAL) nih.gov. These early methods allowed researchers to covalently link small molecules to their biological targets upon UV irradiation.

Diazirines emerged as a significant class of photophores in this field due to several advantageous properties. Compared to benzophenones, diazirines are intrinsically smaller and generate carbenes upon photolysis, which react with a broader spectrum of amino acid side chains, making them more versatile photoaffinity labeling agents researchgate.netacs.org. Furthermore, diazirines are stable at room temperature and exhibit relative stability to nucleophiles, acidic, and basic conditions, enhancing their utility in biological experiments iris-biotech.de.

The development of diazirine-containing amino acids, such as photo-leucine, photo-methionine, and photo-isoleucine, allowed for their site-specific incorporation into proteins within living cells, facilitating the study of membrane protein complexes and protein-protein interactions researchgate.net. This compound is a more recent and refined example, offering the convenience of Fmoc protection for straightforward incorporation into synthetic peptides via established solid-phase peptide synthesis techniques scientificlabs.co.uksigmaaldrich.comiris-biotech.de. This class of compounds has been instrumental in advancing chemoproteomics and understanding complex biological pathways.

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source Index(es) |

| Chemical Name | This compound; N-α-(9-Fluorenylmethyloxycarbonyl)-4-(trifluoromethyldiazirin)-L-phenylalanine | scientificlabs.co.uksigmaaldrich.com |

| CAS Number | 133342-64-0 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C26H20F3N3O4 | sigmaaldrich.com |

| Molecular Weight | 495.45 | sigmaaldrich.com |

| Assay | ≥95% | sigmaaldrich.comsigmaaldrich.com |

| Activation Wavelength | ~360 nm (UV light) | scientificlabs.co.uksigmaaldrich.comiris-biotech.de |

| Reactive Intermediate | Carbene | creative-proteomics.comresearchgate.netacs.org |

| Protection Group | Fmoc | scientificlabs.co.uksigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |

| Primary Application | Photoaffinity labeling, protein-protein interaction studies, peptide synthesis | scientificlabs.co.uksigmaaldrich.comiris-biotech.de |

Table 2: Comparison of Photoactivatable Moieties for Photoaffinity Labeling

| Feature | Diazirine | Benzophenone (B1666685) |

| Size | Smallest photophore iris-biotech.de, intrinsically smaller than benzophenones acs.org | Bulkier, hydrophobic nih.gov |

| Reactive Species | Carbene creative-proteomics.comresearchgate.netacs.org | Diradical acs.org |

| Reactivity | High reactivity iris-biotech.de; reacts with broader range of amino acid side chains acs.org | Preferred reactivity towards methionine nih.gov; can react with any amino acid sidechain or backbone nih.gov |

| Stability | Stable at room temperature iris-biotech.de; stable of crosslinking researchgate.net | Suitable for water-exposed systems nih.gov |

| Activation | UV light (~330-370 nm) iris-biotech.decreative-proteomics.comiris-biotech.de | UV light nih.gov |

| Advantages | Small size, high reactivity, stable crosslinking, general labeling iris-biotech.deresearchgate.netacs.org | Suitable for aqueous environments nih.gov |

| Disadvantages | Alkyl diazirines can be pH-dependent harvard.edu | Bulkiness may affect native interactions nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N3O4/c27-26(28,29)25(31-32-25)16-11-9-15(10-12-16)13-22(23(33)34)30-24(35)36-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,30,35)(H,33,34)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXIAQUVGJCYSA-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5(N=N5)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5(N=N5)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Methodologies for Fmoc L Photo Phe Oh Incorporation

Chemical Synthesis of Fmoc-L-Photo-Phe-OH and Analogues

The synthesis of this compound involves a multi-step process that begins with commercially available precursors and culminates in the introduction of the photo-reactive diazirine group and the Fmoc protecting group.

Precursor Synthesis and Functional Group Transformations

The synthesis of photo-phenylalanine derivatives typically starts from a protected L-phenylalanine or a related precursor. A common strategy involves the introduction of a functional group on the phenyl ring that can be converted into the desired photo-reactive moiety. For instance, the synthesis of a clickable, photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa), begins with 3-(4-bromophenyl)-1-propanol, which undergoes a series of transformations to introduce both a benzophenone (B1666685) photo-reactive group and a terminal alkyne for click chemistry. nih.gov

Similarly, the synthesis of azido-phenylalanine, another photo-reactive analogue, can be achieved through several methods, including the azidodediazoniation of a phenyldiazonium species or a diazotransfer reaction on a protected 4-aminophenylalanine derivative. nih.gov A more scalable and safer approach involves an Ullman-type coupling of a protected 4-iodo-L-phenylalanine derivative with an azide (B81097) anion. nih.gov This highlights the importance of precursor synthesis, such as the iodination of L-phenylalanine, to enable the subsequent introduction of the photo-reactive group. nih.govnih.gov

The synthesis of the diazirine moiety in this compound involves the conversion of a ketone precursor. This transformation is a key step in creating the photo-activatable functionality of the molecule.

Fmoc Protection Strategies for Photo-Phenylalanine Derivatives

The protection of the α-amino group is crucial for the stepwise assembly of peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal deprotection strategies. biosynth.comiris-biotech.dechempep.com

The introduction of the Fmoc group onto the photo-phenylalanine derivative is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base. chemicalbook.com This reaction yields the N-α-Fmoc-protected photo-phenylalanine, which is then suitable for use in solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The Fmoc group's stability to acidic conditions is a key feature of the Fmoc/tBu strategy, allowing for the selective removal of side-chain protecting groups with trifluoroacetic acid (TFA) while the N-terminal Fmoc group remains intact. biosynth.comseplite.com

Incorporation into Peptides and Synthetic Molecules

Once synthesized, this compound can be readily incorporated into peptides and other molecules using well-established chemical methodologies.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. powdersystems.compeptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). powdersystems.com The use of this compound is fully compatible with SPPS protocols. sigmaaldrich.comspringernature.comacs.org

The general cycle of SPPS involves:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed, typically with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). seplite.compeptide.com

Washing: The resin is washed to remove the deprotection reagents and byproducts. peptide.com

Coupling: The next Fmoc-protected amino acid, in this case, this compound, is activated and coupled to the free N-terminus of the resin-bound peptide. chempep.compeptide.com

Washing: The resin is washed again to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. peptide.com

| Synthesis Step | Reagents/Conditions | Purpose |

| Resin Loading | Fmoc-amino acid, coupling agent (e.g., DIC), resin (e.g., Wang) | Covalent attachment of the C-terminal amino acid to the solid support. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the N-terminal Fmoc protecting group. |

| Amino Acid Coupling | This compound, activation agent (e.g., HBTU, HOBt), base (e.g., DIPEA) | Formation of the peptide bond. |

| Cleavage and Final Deprotection | Trifluoroacetic acid (TFA) with scavengers | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

Fmoc/tBu Chemistry in Peptide Construction

The Fmoc/tBu (tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS. biosynth.comiris-biotech.deseplite.com In this approach, the N-terminal α-amino group is protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc). biosynth.comseplite.com

This orthogonality allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protecting groups. iris-biotech.de The side-chain protecting groups are then removed simultaneously with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.deseplite.com The use of this compound is fully compatible with this strategy, as the diazirine moiety is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage. iris-biotech.de

Genetic Encoding and Biorecognition for Protein Incorporation

In addition to chemical synthesis, photo-reactive amino acids can be incorporated into proteins in living cells through the expansion of the genetic code. nih.govpnas.orgnih.gov This powerful technique allows for the site-specific introduction of unnatural amino acids (UAAs) into proteins, enabling the study of protein-protein interactions and protein function in a native cellular environment. nih.govnih.govspringernature.com

The genetic encoding of UAAs relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. nih.govpnas.org This pair functions independently of the host cell's endogenous synthetases and tRNAs. The orthogonal aaRS is engineered to specifically recognize and charge the UAA, in this case, a photo-phenylalanine derivative, onto the orthogonal tRNA. rsc.orgnih.gov The orthogonal tRNA has an anticodon that recognizes a nonsense codon, typically the amber stop codon (TAG), which is introduced at the desired site in the gene of interest. nih.govpnas.orgnih.gov

When this engineered genetic machinery is expressed in a cell along with the gene of interest containing the amber codon, the ribosome incorporates the photo-reactive amino acid at that specific site during protein translation. rsc.orgnih.gov This methodology has been successfully used to incorporate various photo-crosslinking amino acids, such as p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine, into proteins in both prokaryotic and eukaryotic cells. nih.govpnas.orgrsc.orgnih.gov While the direct genetic encoding of this compound is not feasible due to the Fmoc protecting group, the underlying principles of biorecognition and genetic code expansion are applicable to the incorporation of the unprotected photo-phenylalanine core.

| Component | Function |

| Unnatural Amino Acid (UAA) | The photo-reactive amino acid to be incorporated (e.g., a photo-phenylalanine derivative). |

| Orthogonal tRNA | A tRNA that is not recognized by endogenous aminoacyl-tRNA synthetases and has an anticodon that recognizes a nonsense codon (e.g., amber stop codon, TAG). |

| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | An engineered enzyme that specifically attaches the UAA to the orthogonal tRNA. |

| Gene of Interest | The gene encoding the target protein, modified to contain a nonsense codon at the desired site of UAA incorporation. |

Utilization of Aminoacyl-tRNA Synthetase/tRNA Pairs

The cornerstone of genetically encoding L-Photo-Phe-OH is the development of an orthogonal aaRS/tRNA pair. This pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the UCAA is exclusively charged onto the engineered tRNA and incorporated only at a specific, predetermined codon.

A particularly versatile platform for engineering synthetases to recognize novel UCAAs is the pyrrolysyl-tRNA synthetase (PylRS) from archaea such as Methanosarcina mazei. nih.govmdpi.com The active site of PylRS is known to be highly "plastic," meaning it can be readily mutated to accommodate a wide variety of substrates beyond its natural amino acid, pyrrolysine. mdpi.com Researchers have successfully engineered PylRS variants to incorporate a range of phenylalanine derivatives into proteins in E. coli. nih.govresearchgate.net

The process of engineering a PylRS for L-Photo-Phe-OH involves creating a library of PylRS mutants with variations in the amino acid binding pocket. This library is then screened to identify mutants that can efficiently aminoacylate the cognate Pyl-tRNA with L-Photo-Phe-OH. The selection process often involves a reporter gene containing a premature amber stop codon (TAG). In the presence of a functional engineered PylRS, the cognate tRNA is charged with L-Photo-Phe-OH and suppresses the amber codon, leading to the expression of the reporter protein and survival of the cell under selective conditions.

Key research findings have demonstrated the successful de novo engineering of PylRS to incorporate L-phenylalanine and its derivatives, such as p-iodo-L-phenylalanine and p-bromo-L-phenylalanine, into proteins at amber codon sites in E. coli. nih.gov These successes strongly support the feasibility of applying similar directed evolution strategies to develop a PylRS variant specific for L-Photo-Phe-OH.

Integration into Expressed Peptides and Proteins

Once an efficient and orthogonal aaRS/tRNA pair for L-Photo-Phe-OH is identified, it can be used to integrate this photo-crosslinker into any target protein expressed in a suitable host organism, typically E. coli or mammalian cells. This is achieved by introducing a plasmid encoding the engineered aaRS and tRNA pair into the cells, along with a plasmid containing the gene of the target protein. The gene of interest is modified to include an amber (TAG) codon at the desired site of L-Photo-Phe-OH incorporation.

When the cells are cultured in media supplemented with L-Photo-Phe-OH, the engineered PylRS charges its cognate tRNA with the unnatural amino acid. During protein synthesis, when the ribosome encounters the amber codon in the mRNA transcript of the target protein, the charged tRNA delivers L-Photo-Phe-OH, resulting in its site-specific incorporation into the growing polypeptide chain.

This methodology offers unparalleled precision in placing the photo-crosslinker within a protein's three-dimensional structure. This precision is critical for mapping protein-protein interactions, identifying binding partners, and probing the structure of protein complexes in their native cellular environment. Upon activation with UV light (typically around 360 nm), the diazirine moiety of the incorporated L-Photo-Phe-OH forms a highly reactive carbene that covalently crosslinks with nearby interacting molecules. sigmaaldrich.comiris-biotech.de

Orthogonal Protection Schemes in Probe Synthesis

In contrast to the biosynthetic approach, the chemical synthesis of peptides containing this compound is a powerful method for creating well-defined probes for in vitro studies. Solid-phase peptide synthesis (SPPS) is the standard method employed, and its success hinges on the use of orthogonal protecting groups . biosynth.com Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using different chemical conditions. iris-biotech.depeptide.com This allows for the stepwise assembly of the peptide chain and the specific modification of side chains.

The most common strategy in modern SPPS is the Fmoc/tBu (tert-butyl) strategy . biosynth.comnih.gov In this scheme:

The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group . This group is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). peptide.com

The reactive side chains of other amino acids in the peptide sequence are protected by acid-labile groups, most commonly derived from tert-butyl (tBu) alcohol or trityl groups. iris-biotech.de These groups are stable to the basic conditions used for Fmoc deprotection but are cleaved by strong acids, such as trifluoroacetic acid (TFA), typically in the final step of the synthesis to deprotect all side chains and cleave the peptide from the solid support.

When synthesizing a peptide probe containing this compound, this amino acid is incorporated into the growing peptide chain in the same manner as other Fmoc-protected amino acids. The Fmoc group of this compound is removed with piperidine to allow for the coupling of the next amino acid in the sequence. The diazirine-containing side chain of L-Photo-Phe-OH is stable to the conditions of both Fmoc deprotection and the final TFA cleavage.

The orthogonality of the Fmoc/tBu strategy is crucial for the synthesis of more complex probes. For instance, if a researcher wants to attach a fluorescent dye or a biotin (B1667282) tag to a specific lysine (B10760008) residue elsewhere in the peptide, a different orthogonal protecting group can be used for that lysine's side chain. For example, the lysine side chain could be protected with an Alloc (allyloxycarbonyl) group, which is removed by a palladium catalyst, or an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, which is removed by hydrazine. This allows for the selective deprotection and modification of that specific lysine residue while the rest of the peptide, including the L-Photo-Phe-OH side chain, remains protected.

Below is an interactive data table summarizing common orthogonal protecting groups used in conjunction with this compound in peptide probe synthesis.

| Protecting Group | Abbreviation | Chemical Stability | Deprotection Conditions | Typically Protects |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid-stable, Base-labile | 20% Piperidine in DMF | α-Amino group |

| tert-Butyl | tBu | Base-stable, Acid-labile | Trifluoroacetic acid (TFA) | Side chains (e.g., Asp, Glu, Ser, Thr, Tyr) |

| Trityl | Trt | Base-stable, Mildly acid-labile | Dilute TFA | Side chains (e.g., Cys, His, Asn, Gln) |

| tert-Butoxycarbonyl | Boc | Base-stable, Acid-labile | Strong acid (e.g., TFA) | α-Amino group or side chains (e.g., Lys) |

| Allyloxycarbonyl | Alloc | Acid/Base-stable | Pd(0) catalyst | Side chains (e.g., Lys) |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Acid/Base-stable | Hydrazine | Side chains (e.g., Lys) |

The strategic use of these orthogonal protecting groups provides the synthetic chemist with a high degree of control, enabling the construction of sophisticated photoaffinity probes containing this compound for a wide range of applications in chemical biology and drug discovery. nih.gov

Photochemical Mechanism and Reactivity of Fmoc L Photo Phe Oh

Carbene Generation upon Ultraviolet Irradiation

The core of Fmoc-L-Photo-Phe-OH's functionality lies in its diazirine ring, a three-membered ring containing two nitrogen atoms. Upon absorption of ultraviolet (UV) light, this ring system becomes excited and expels a molecule of nitrogen gas (N₂), resulting in the formation of a carbene. wikipedia.orgtcichemicals.com This highly reactive intermediate is the key species responsible for the subsequent crosslinking reactions.

The activation of the diazirine group in this compound is specifically achieved using long-wave UV light, typically in the UV-A range of 330 to 370 nm. thermofisher.cominterchim.fr Wavelengths around 360-365 nm are commonly employed for this purpose. sigmaaldrich.comtcichemicals.comiris-biotech.dersc.org This specificity is a significant advantage as these longer wavelengths are less damaging to biological macromolecules like proteins and nucleic acids compared to the shorter wavelength UV light (e.g., 254 nm) required for other photophores like aryl azides. wikipedia.orgthermofisher.com The use of ~360 nm light allows for the precise temporal control of the crosslinking reaction within a biological system with minimal off-target damage. nih.gov

| Parameter | Wavelength Range | Common Wavelengths | Significance |

| UV Activation | UV-A | ~360-365 nm | Minimizes damage to biological samples. wikipedia.orgthermofisher.com |

| Optimal Wavelength | 320-370 nm | 345 nm | Efficient photoactivation of the diazirine moiety. thermofisher.com |

Upon irradiation with the appropriate UV-A light, the conversion of the diazirine to the carbene is a rapid process. iris-biotech.denih.gov The photolysis of 3-trifluoromethyl(aryl)diazirines, a class of compounds to which the photoprobe of this compound belongs, occurs readily upon 10-15 minutes of exposure to 365 nm UV light. rsc.orgosti.gov The generated carbene is a highly reactive and unstable intermediate with an extremely short lifetime, often on the order of picoseconds. nih.govnih.gov This transient nature ensures that the carbene reacts in the immediate vicinity of its generation, providing high spatial resolution for identifying molecular interactions. nih.gov The half-life of the diazirine, and thus the rate of carbene formation, is dependent on factors such as the irradiation wavelength, the intensity of the light source, and the distance of the sample from the source. nih.gov For instance, the photolysis of a similar diazirine compound, AziFo, was found to be faster with 300 nm light (t₁/₂ of 3.8 min) compared to 356 nm light (t₁/₂ of 11.0 min), demonstrating the influence of wavelength on the kinetics. nih.gov

Irreversible Covalent Bond Formation Mechanisms

Once generated, the carbene intermediate rapidly and irreversibly forms covalent bonds with nearby molecules. This reactivity is the basis for its utility as a photo-crosslinker.

The highly electrophilic carbene generated from this compound can insert into a wide variety of chemical bonds. nih.gov It readily reacts with C-H bonds, which are abundant in biological molecules, making it a versatile tool for labeling proteins and other biomolecules. wikipedia.orgchemtube3d.comlibretexts.org The carbene can also insert into heteroatom-hydrogen bonds, such as O-H bonds found in water and the side chains of serine, threonine, and tyrosine, and N-H bonds present in the peptide backbone and the side chains of several amino acids. wikipedia.orgnih.govchemtube3d.com While less common, carbene insertion into C-C bonds has also been described. nih.govnih.gov This broad reactivity allows for the covalent capture of interacting partners, regardless of the specific functional groups present at the interaction interface. thermofisher.com

| Bond Type | Description |

| C-H | Insertion into carbon-hydrogen bonds is a primary reaction pathway, allowing for labeling of a wide range of organic molecules, including amino acid side chains and peptide backbones. nih.govchemtube3d.com |

| O-H | The carbene readily inserts into the oxygen-hydrogen bonds of water and alcohol functionalities on amino acid residues. wikipedia.orgchemtube3d.com |

| X-H | This represents insertion into various heteroatom-hydrogen bonds, including N-H (amine, amide) and S-H (thiol) bonds. nih.gov |

| C-C | Carbene insertion can also occur into carbon-carbon single bonds, further expanding its crosslinking capabilities. nih.gov |

Diazirines, the photo-reactive group in this compound, offer several advantages over other commonly used photophores, such as benzophenones and aryl azides. nih.gov

Stability: Diazirines are generally more stable than other photophores. They are resistant to a range of chemical conditions, including acidic and basic environments, and are stable in ambient light, which simplifies experimental procedures. interchim.frnih.gov

Size: The diazirine group is very small, minimizing the potential for steric hindrance or disruption of the biological interactions being studied. nih.govnih.gov

Activation Wavelength: As mentioned, diazirines are activated by long-wave UV light (~360 nm), which is less harmful to biological systems than the shorter wavelengths required for aryl azides. wikipedia.org

Reactivity: The carbene generated from a diazirine is highly reactive and has a very short lifetime, leading to more specific, proximity-based labeling compared to the longer-lived radical species generated by benzophenones. nih.gov While the crosslinking yield of diazirines can sometimes be lower than that of benzophenones due to quenching by water, their high reactivity with C-H bonds and rapid reaction kinetics contribute to efficient labeling of direct interactors. nih.govnih.gov The covalent bond formed by the carbene is also more stable than that formed by the nitrene derived from an azide (B81097) photophore. tcichemicals.com

| Photophore | Activating Wavelength | Reactive Intermediate | Key Advantages | Key Disadvantages |

| Diazirine | ~330-370 nm | Carbene | Small size, high reactivity, stable, long activation wavelength. wikipedia.orgnih.gov | Can be quenched by water, potentially lowering yields. nih.gov |

| Benzophenone (B1666685) | ~330-365 nm | Triplet Ketone (Diradical) | Higher crosslinking efficiency in some cases, less quenched by water. nih.gov | Larger size, longer irradiation times may lead to non-specific labeling. wikipedia.orgnih.gov |

| Aryl Azide | <300 nm | Nitrene | Historically widely used. | Requires short, potentially damaging UV wavelengths, less stable. wikipedia.org |

Applications of Fmoc L Photo Phe Oh in Chemical Biology and Proteomics

Elucidation of Protein-Protein Interactions

The study of protein-protein interaction (PPI) networks is fundamental to understanding cellular processes. Fmoc-L-Photo-Phe-OH provides a powerful method for mapping these interactions directly within their native environment.

A significant advantage of this compound is its compatibility with standard Fmoc solid-phase peptide synthesis (SPPS). chemdict.com This allows for the precise, site-specific incorporation of the photo-activatable amino acid into a peptide or protein of interest. Researchers can synthesize a peptide corresponding to a specific protein domain suspected of mediating an interaction and replace a natural amino acid with this compound.

When this modified peptide is introduced into a biological system (such as a cell lysate or even intact cells), it binds to its native interaction partner(s). Subsequent irradiation with UV light activates the diazirine group, triggering the formation of a covalent crosslink between the peptide and its binding partner. iris-biotech.de This process effectively "traps" the interacting complex, which can then be isolated and analyzed using techniques like SDS-PAGE and mass spectrometry to identify the previously unknown binding partner. This approach has been instrumental in mapping the physical interface of protein complexes. For example, by incorporating a photo-activatable unnatural amino acid at various positions along the transmembrane segments of a G protein-coupled receptor (GPCR), researchers have been able to delineate the specific residues that form the physical interface in a GPCR heterocomplex in living cells. nih.gov

Table 1: Principles of Site-Specific Photo-Crosslinking for PPI Studies

| Step | Description | Rationale |

| 1. Probe Design & Synthesis | A peptide of interest is synthesized with this compound incorporated at a specific position using Fmoc-SPPS. | Enables precise placement of the crosslinker at a suspected interaction interface. |

| 2. Incubation | The photo-probe peptide is incubated with a biological sample (e.g., cell lysate, purified proteins) to allow for binding to its target protein. | Allows the formation of the non-covalent protein-peptide complex. |

| 3. UV Activation | The sample is irradiated with UV light (~360 nm) for a short duration. iris-biotech.de | Converts the diazirine into a highly reactive carbene, which forms a covalent bond with the nearest interacting molecule. |

| 4. Analysis | The resulting covalently cross-linked complexes are analyzed, typically by SDS-PAGE, Western blotting, and mass spectrometry. | Identifies the binding partner based on molecular weight shifts and peptide sequencing. |

Biological systems are dynamic and rely on a spectrum of protein interactions, ranging from highly stable, long-lived complexes to weak and transient encounters that mediate rapid signaling events. ed.ac.uk Traditional methods like co-immunoprecipitation are often biased towards detecting strong, stable interactions and may fail to capture fleeting ones.

Photo-crosslinking with reagents like this compound is uniquely suited to overcome this limitation. The extremely short lifetime of the carbene generated upon photoactivation means that cross-linking occurs almost instantaneously, providing a "snapshot" of the interactions present at the moment of irradiation. researchgate.net This allows for the covalent capture of transient or weak interactions that would otherwise dissociate during purification steps. By trapping these short-lived complexes, researchers can identify and characterize key intermediates in signaling pathways and other dynamic cellular processes that were previously intractable. ed.ac.ukresearchgate.net At the same time, the method is equally effective at capturing stable protein complexes, making it a versatile tool for mapping all types of PPIs.

Many proteins function as dimers, trimers, or higher-order oligomers, and understanding this quaternary structure is crucial to understanding their function. nih.gov Determining the oligomeric state of a protein within the cell can be challenging. This compound can be used to probe these structures directly.

By incorporating the photo-crosslinking amino acid into a protein, either through peptide synthesis or genetic code expansion, and then activating it with light, covalent crosslinks will form between adjacent subunits if the protein exists in an oligomeric state. These cross-linked oligomers (dimers, trimers, etc.) can be readily detected as higher molecular weight bands on an SDS-PAGE gel. This provides direct evidence for the protein's oligomerization state in a given context. This technique has been successfully applied to reveal the dimeric structure of cyclooxygenase-2 and the oligomeric nature of other enzymes in intact cells. iris-biotech.de Similarly, photo-induced cross-linking of unmodified proteins (PICUP) has been used to define the distribution of amyloid β-protein oligomers, revealing a rapid equilibrium between monomers, dimers, trimers, and tetramers that precedes fibril assembly. researchgate.net

Investigation of Protein-Ligand and Protein-Drug Interactions

Identifying the cellular targets of small molecules, whether they are drug candidates or biological probes, is a critical step in drug discovery and chemical biology. This compound is a cornerstone of photoaffinity labeling (PAL), a powerful technique for achieving this. nih.govmdpi.com

Photoaffinity labeling is a widely used strategy to identify the specific protein targets of a small molecule ligand. nih.govmdpi.com A typical photoaffinity probe consists of three key components: the small molecule of interest (the specificity unit), a photoreactive group (such as the diazirine in Photo-Phe), and a reporter tag (like biotin (B1667282) or a clickable alkyne) for detection and isolation. nih.gov

By synthesizing a derivative of a drug or ligand that incorporates the L-Photo-Phe moiety, researchers can create a powerful tool for target discovery. cenmed.com This probe is introduced to a complex biological sample, where it binds reversibly to its protein target(s). UV irradiation then permanently and covalently attaches the probe to its target. The reporter tag is then used to isolate the probe-protein adduct, often via streptavidin affinity chromatography if biotin is used. The isolated protein can then be identified by mass spectrometry. mdpi.com This approach has been successfully used to profile the cellular targets of various kinase inhibitors and other bioactive compounds. iris-biotech.de

Table 2: General Workflow for Photoaffinity Labeling (PAL)

| Stage | Objective | Typical Method |

| Probe Synthesis | Create a probe containing the ligand, a photoreactive group (from Photo-Phe), and a reporter tag. | Chemical synthesis, incorporating this compound. |

| Target Binding | Allow the probe to bind to its cellular target(s) in a complex biological sample. | Incubation of the probe with cell lysates or intact cells. |

| Covalent Crosslinking | Covalently link the probe to its bound target. | UV irradiation (~360 nm). cenmed.com |

| Target Enrichment | Isolate the covalently labeled protein(s). | Affinity purification using the reporter tag (e.g., streptavidin beads for a biotin tag). |

| Target Identification | Identify the isolated protein(s). | Proteolytic digestion followed by LC-MS/MS analysis. |

Beyond simply identifying what protein a ligand binds to, photoaffinity labeling can reveal where on the protein it binds. The covalent bond formed by the photo-crosslinker serves as a permanent marker of the binding site. nih.gov

After the protein-ligand complex is isolated, it is subjected to proteolytic digestion, breaking the protein into smaller peptide fragments. This mixture is then analyzed by mass spectrometry. The peptide fragment that is covalently attached to the photoaffinity probe will have a unique mass corresponding to the peptide plus the remnant of the probe. By identifying this modified peptide through mass spectrometry sequencing (MS/MS), researchers can pinpoint the specific amino acid residue(s) that were in close proximity to the ligand upon binding. This information is invaluable for validating drug targets, understanding mechanisms of action, and guiding the rational design of more potent and selective drugs. mdpi.com

Exploration of Traditionally Undruggable Targets

The pursuit of novel therapeutics is often hampered by the challenge of engaging targets previously considered "undruggable." These proteins may lack well-defined binding pockets or have other characteristics that make them difficult to modulate with conventional small molecules. This compound has emerged as a valuable tool in chemical biology and proteomics for the identification and validation of such challenging targets. cenmed.com By incorporating this photo-reactive amino acid into small molecule probes, researchers can covalently label and subsequently identify the cellular binding partners of these molecules, even for transient or weak interactions. chemdict.com This photoaffinity labeling approach helps to elucidate cellular mechanisms and validate new targets for drug discovery. cenmed.com

The diazirine moiety on this compound, upon irradiation with UV light, forms a highly reactive carbene that can covalently bond with nearby molecules. iris-biotech.deiris-biotech.de This allows for the permanent capture of interactions that might otherwise be missed. This technique has been instrumental in accelerating drug discovery research aimed at understanding and targeting proteins that have historically been intractable. chemdict.com

A key application of this technology is in the development of probes for target identification. For instance, a probe incorporating a photo-reactive element derived from this compound can be introduced to a biological system. Upon UV activation, the probe will covalently bind to its interacting partners, which can then be isolated and identified using mass spectrometry. This provides a direct method for discovering the cellular targets of a compound of interest.

| Research Application | Compound/Probe Feature | Key Finding |

| Target Identification and Validation | Incorporation of a photo-crosslinker into small molecule probes. cenmed.com | Enables the covalent labeling and subsequent identification of cellular targets, including those considered "undruggable". cenmed.com |

| Elucidation of Cellular Mechanisms | Use of photoaffinity labeling to capture protein-protein interactions. chemdict.com | Provides insights into the molecular interactions that govern cellular processes, aiding in the validation of new therapeutic targets. chemdict.com |

Analysis of Macromolecular Assemblies and Cellular Environments

Understanding the intricate network of interactions within a cell is fundamental to deciphering biological processes. This compound provides a powerful tool for dissecting these complex environments by enabling the study of macromolecular assemblies and their interactions within their native cellular context.

Probing Protein-Membrane Interactions and Lipid Environments

Interactions between proteins and cellular membranes are critical for a vast array of cellular functions. The hydrophobic nature of the lipid bilayer presents a unique environment where traditional methods for studying protein interactions can be challenging. While direct evidence of this compound in probing protein-membrane interactions is an area of ongoing research, the principles of photo-crosslinking with phenylalanine analogs suggest its potential utility in this domain. Phenylalanine residues are known to play a role in the interaction of transmembrane domains. nih.gov The incorporation of a photo-reactive phenylalanine analog like L-Photo-Phe-OH into a transmembrane protein could allow for the mapping of its interactions with neighboring lipids and other membrane-embedded proteins upon photoactivation.

The general methodology would involve incorporating the photo-amino acid into a membrane protein of interest. Upon UV irradiation, the diazirine group would form a covalent bond with molecules in its immediate vicinity, effectively "capturing" the protein's lipid and protein microenvironment. Subsequent analysis by mass spectrometry would then reveal the identity of these interacting partners.

Cell-Based Proteome Profiling Applications

A significant application of this compound is in cell-based proteome profiling to identify the cellular targets of bioactive small molecules. iris-biotech.de This approach involves designing a chemical probe based on the small molecule of interest, incorporating a photo-reactive group derived from this compound, and often a tag for enrichment (like biotin or an alkyne for click chemistry). iris-biotech.de When this probe is introduced into living cells, it binds to its target proteins. Subsequent UV irradiation covalently links the probe to its targets. iris-biotech.deiris-biotech.de The cells are then lysed, and the tagged proteins are enriched and identified by mass spectrometry.

This technique has been successfully used to identify the targets of various kinase inhibitors, such as dasatinib (B193332) and staurosporine. iris-biotech.deiris-biotech.de By using affinity-based probes containing a photo-reactive moiety, researchers have been able to perform comprehensive proteome profiling and identify both known and novel targets of these drugs in a cellular context. iris-biotech.deiris-biotech.de

| Probe Type | Drug Investigated | Identified Targets |

| Affinity-based probe with photo-crosslinker | Dasatinib | Various cellular kinases and other off-target proteins. iris-biotech.deissuu.com |

| Clickable cell-permeable probe | Staurosporine | A broad spectrum of cellular kinases. iris-biotech.de |

Comparative Studies in Live Cells versus Cell Lysates

A key advantage of using photo-reactive probes like those derived from this compound is the ability to perform comparative studies in live cells versus cell lysates. iris-biotech.deissuu.com This comparison is crucial because the cellular environment can significantly influence protein conformation and interactions. Studies performed in live cells provide a more physiologically relevant picture of a drug's interactions. iris-biotech.deissuu.com

By applying the same photoaffinity labeling and proteomic profiling workflow to both intact, live cells and prepared cell lysates, researchers can distinguish between targets that are engaged in a native cellular context and those that may only become accessible after the cell is disrupted. iris-biotech.deissuu.com This comparative approach can help to filter out non-specific interactions that might occur in a lysate and prioritize targets that are relevant in a living system. iris-biotech.deissuu.com Such studies have been instrumental in identifying a greater number of putative targets and in providing a more nuanced understanding of a compound's mechanism of action. iris-biotech.deissuu.com

Advanced Methodological Considerations in Fmoc L Photo Phe Oh Research

Analytical Techniques for Crosslinking Product Characterization

The identification and visualization of proteins that have been covalently linked by the activation of a photo-reactive amino acid are critical steps in a photoaffinity labeling experiment. The following techniques are fundamental to analyzing the outcomes of such experiments.

Mass spectrometry (MS) is an indispensable tool for identifying the exact sites of crosslinking and the proteins involved in the interaction. nih.govscispace.com After a crosslinking reaction, the protein mixture is typically digested into smaller peptides using a protease like trypsin. researchgate.net This complex mixture of peptides is then analyzed by liquid chromatography-mass spectrometry (LC-MS). acs.org

The core challenge lies in identifying the crosslinked peptides from the vast background of linear, unmodified peptides. scite.ai Specialized data analysis workflows and software are used to search the MS data for the unique signatures of crosslinked peptides. nih.govscispace.com These signatures include a mass that corresponds to two different peptide sequences joined together by the remnant of the photo-amino acid. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are used to fragment the crosslinked peptides, providing sequence information that confirms the identity of the two interacting peptides and often pinpoints the specific amino acid residues involved in the crosslink. nih.govdtu.dk Isotopic labeling strategies, where proteins are grown in media containing heavier isotopes, can also be employed. In this method, crosslinked peptides will exhibit a characteristic mass shift compared to their linear counterparts, aiding in their identification. researchgate.netscite.ai

| Technique | Application in Crosslinking Analysis | Key Findings from Research |

| LC-MS/MS | Separation and identification of tryptic peptides from a complex protein mixture. | Enables identification of specific peptide-peptide crosslinks. nih.govscispace.com |

| Isotopic Labeling | Differentiates crosslinked peptides from linear peptides based on mass shifts. | An 8-Da mass difference is diagnostic for crosslinked peptides when using 18O labeling during tryptic digestion. scite.ai |

| HCD/EThcD | Fragmentation methods in tandem MS to obtain sequence information from peptides. | HCD yields a higher number of identified cross-linked peptides, while EThcD provides better fragment ion coverage. dtu.dk |

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental and widely used technique for the initial visualization of crosslinking products. nih.govthermofisher.com When a covalent bond is formed between two proteins due to the photoactivation of an incorporated photo-amino acid, a new, larger protein complex is formed. nih.gov

In an SDS-PAGE analysis, this crosslinked adduct will migrate more slowly through the gel than its individual, non-crosslinked protein constituents. nih.gov This results in the appearance of a new band on the gel with a higher molecular weight. nih.govuu.nl Concurrently, the intensity of the bands corresponding to the original, monomeric proteins will decrease as they are consumed in the crosslinking reaction. researchgate.net This shift provides a clear and direct visual confirmation that the photo-crosslinking reaction has occurred. uu.nl The efficiency of the crosslinking can be estimated by comparing the band intensities of the crosslinked product to the remaining monomeric proteins. nih.gov

| Staining Method | Sensitivity | Compatibility with Downstream Analysis |

| Coomassie Brilliant Blue | Can detect as low as 0.1 µg of protein. gbiosciences.com | Compatible with mass spectrometry. gbiosciences.com |

| Silver Staining | High sensitivity, detecting less than 1 ng of protein. gbiosciences.com | Can be compatible with mass spectrometry with specific protocols. gbiosciences.com |

| Fluorescent Staining | Sensitivity equal to or greater than silver staining. gbiosciences.com | Compatible with mass spectrometry and microsequencing. gbiosciences.com |

While SDS-PAGE allows for the visualization of total protein and the formation of higher molecular weight complexes, Western blotting provides specificity by detecting a particular protein of interest within that mixture. nih.gov Following separation by SDS-PAGE, the proteins are transferred to a membrane. This membrane is then probed with an antibody that specifically recognizes one of the proteins suspected to be part of the crosslinked complex.

If the protein of interest has been successfully crosslinked to a binding partner, the antibody will detect not only the band corresponding to the monomeric protein but also the higher molecular weight band of the crosslinked adduct. nih.gov This confirms the identity of one of the components of the newly formed complex and validates that the protein of interest is directly involved in the interaction.

Spectroscopic Characterization Methods for Related Compounds (e.g., Fmoc-Phe-OH)

Spectroscopic techniques are essential for verifying the chemical structure and purity of the amino acid building blocks used in these studies, such as the closely related compound Fmoc-Phe-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For a compound like Fmoc-Phe-OH, ¹H NMR and ¹³C NMR spectra provide a wealth of information.

¹H NMR spectroscopy reveals the number and types of hydrogen atoms in the molecule. For Fmoc-Phe-OH, characteristic signals would be observed for the aromatic protons of the fluorenyl (Fmoc) group and the phenylalanine side chain, as well as for the protons on the chiral alpha-carbon and the backbone. rsc.org

Table of Representative ¹H NMR Data for Fmoc-Phe-OH

| Chemical Shift (δ ppm) | Protons | Multiplicity |

|---|---|---|

| 12.74 | COOH | broad |

| 7.87 | NH | d |

| 7.73-7.19 | Aromatic (Fmoc & Phe) | m |

| 4.20-4.13 | CH₂, CH (Fmoc & α-C) | m |

| 3.11-2.82 | CH₂ (β-C) | m |

Data derived from studies on Fmoc-L-Phenylalanine. rsc.org

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Fmoc-Phe-OH would display characteristic absorption bands corresponding to its key functional groups.

Key expected peaks include a broad O-H stretch from the carboxylic acid, N-H stretching from the amide, C=O stretching from both the carboxylic acid and the urethane (B1682113) (Fmoc) group, and C=C stretching from the aromatic rings. rsc.org The presence and position of these peaks confirm the integrity of the functional groups within the molecule. cnr.it

Table of Characteristic FT-IR Peaks for Fmoc-Phe-OH

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3431 | N-H (Amide) | Stretching |

| ~1687 | C=O (Amide I) | Stretching |

| ~1537 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |

Data derived from studies on Fmoc-L-Phenylalanine. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a critical analytical technique for the characterization of Fmoc-L-Photo-Phe-OH. The resulting spectrum is a composite, displaying distinct absorption features attributable to its two primary chromophoric components: the fluorenylmethoxycarbonyl (Fmoc) protecting group and the trifluoromethyldiazirine moiety.

The Fmoc group, a potent chromophore, dominates the spectrum at shorter wavelengths. tec5usa.com It typically exhibits strong absorbance with characteristic maxima around 265 nm, 290 nm, and a more pronounced peak at approximately 301 nm. tec5usa.comresearchgate.net These absorptions arise from the π-π* electronic transitions within the aromatic fluorenyl ring system. The intensity of these peaks is often utilized to quantify the concentration of the compound in solution, a method widely applied in solid-phase peptide synthesis to monitor reaction completion. springernature.com

The second key feature of the UV-Vis spectrum is the absorption associated with the trifluoromethyldiazirine group. This moiety is responsible for the photo-crosslinking ability of the molecule. It displays a weaker, yet distinct, n-π* absorption band in the near-UV region, typically centered around 350-360 nm. Irradiation with UV light at this specific wavelength range activates the diazirine, leading to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate, which is the basis for its use in photoaffinity labeling.

| Chromophore | Approximate λmax (nm) | Associated Function |

|---|---|---|

| Fmoc Group | ~265, ~290, ~301 | Quantification & Purity |

| Trifluoromethyldiazirine | ~360 | Photo-activation |

Purification and Quality Control of this compound Probes

The purification and subsequent quality control of probes synthesized using this compound are paramount to ensure the reliability and reproducibility of experimental outcomes. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for both the purification and the purity assessment of the final products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for determining the purity of this compound and peptide probes derived from it. nih.gov The high hydrophobicity of the Fmoc group makes this technique particularly suitable. peptide.com

The assessment typically involves separating the target compound from any impurities, such as unreacted starting materials, byproducts from the coupling reactions, or products of premature Fmoc deprotection. Purity is determined by integrating the peak area of the target compound and expressing it as a percentage of the total integrated area of all peaks in the chromatogram, detected at a wavelength where the Fmoc group absorbs, commonly 220 nm or 265 nm. phenomenex.com For Fmoc-amino acids used in peptide synthesis, a chemical purity of ≥99% is often required. cem.commerckmillipore.com

Furthermore, chiral HPLC methods can be employed to assess the enantiomeric purity, ensuring that the L-configuration is maintained throughout the synthesis and purification processes, which is critical for biological applications. phenomenex.comsigmaaldrich.com The expected enantiomeric purity for most commercially available Fmoc-amino acids is greater than 99.0% enantiomeric excess (ee), with some applications requiring ≥99.8% ee. phenomenex.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 Silica | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the gradient |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component for elution |

| Elution Mode | Gradient | To resolve compounds with varying polarities |

| Flow Rate | ~1.0 mL/min | Standard analytical flow |

| Detection | UV Absorbance at ~220 nm or ~265 nm | Detection of the Fmoc chromophore |

Future Directions and Emerging Research Avenues

Development of Novel Fmoc-L-Photo-Phe-OH Derivatives with Enhanced Properties

Future research will likely focus on synthesizing novel derivatives of this compound to improve its performance and broaden its applicability. Enhancements could target several key properties:

Improved Photolability and Quantum Yield: Modifications to the diazirine moiety or the surrounding chemical structure could lead to derivatives with increased sensitivity to specific wavelengths of light or higher quantum yields for carbene generation. This would allow for more efficient cross-linking with lower light exposure, potentially reducing photodamage to biological samples researchgate.netacs.org.

Tuned Reactivity and Specificity: Developing derivatives with altered reactivity profiles could enable more precise targeting of specific amino acid side chains or functional groups, thereby improving the specificity of cross-linking and simplifying the analysis of complex biological interactions.

Enhanced Solubility and Cell Permeability: Derivatives with improved solubility in aqueous media and enhanced cell permeability would facilitate their use in a wider range of biological systems and experimental conditions, particularly for in vivo applications biorxiv.orgrsc.org.

Introduction of Additional Functionalities: Incorporating other functional groups, such as fluorescent tags, click chemistry handles, or affinity labels, directly into the this compound scaffold could create multifunctional probes that allow for simultaneous detection, enrichment, and analysis of cross-linked complexes.

Integration with Advanced Imaging Modalities

The inherent photoactivatable nature of this compound makes it a promising candidate for integration with advanced imaging techniques.

Fluorescence Microscopy: By conjugating this compound-containing peptides or probes with fluorophores, researchers can visualize the precise localization and dynamics of protein interactions within living cells. Photo-activation can "freeze" these interactions, allowing for detailed mapping of protein complexes using techniques like super-resolution microscopy.

Live-Cell Imaging: The ability to activate cross-linking upon UV irradiation allows for time-resolved studies of protein-protein interactions (PPIs) in their native cellular environments. This temporal control is crucial for understanding dynamic biological processes wikipedia.orgnih.govthermofisher.com.

Multiplexed Imaging: Developing derivatives with distinct spectral properties or orthogonal activation wavelengths could enable multiplexed imaging of multiple protein interactions simultaneously within the same cell.

Expansion into Diverse Biological Systems and Disease Models

The application of this compound is expected to expand beyond standard cell culture models to more complex biological systems and disease models.

In Vivo Studies: Incorporating this compound into peptides or proteins for in vivo studies in model organisms (e.g., zebrafish, mice) could reveal critical protein interactions in the context of development, physiology, and disease pathogenesis.

Disease Modeling: Its application in disease models, such as cancer, neurodegenerative disorders, or infectious diseases, could help elucidate the molecular mechanisms underlying disease progression by identifying key protein interactions that are dysregulated. Photoaffinity labeling (PAL) has already shown promise in target deconvolution for drug discovery across various disease areas nih.govmdpi.com.

Complex Tissue and Organoid Studies: Adapting protocols for this compound incorporation and photo-activation in complex tissue samples or organoid models will provide insights into cell-cell and cell-matrix interactions in more physiologically relevant settings.

Methodological Advancements in Photo-Crosslinking Efficiency and Specificity

Continued methodological development will be critical to maximize the utility of this compound and related photo-crosslinking strategies.

Optimizing Incorporation Rates: For metabolic labeling approaches, improving the cellular incorporation rate of this compound, comparable to natural amino acids, remains a goal. This could involve engineering more efficient aminoacyl-tRNA synthetase/tRNA pairs or developing more cell-tolerant analogs thermofisher.com.

Enhancing Crosslinking Specificity: While diazirines offer broad reactivity, strategies to enhance site-specificity, such as combining with protein engineering or utilizing photo-crosslinkers with more targeted reactivity, are being explored nih.gov. This can reduce background noise and improve the confidence in identified interactions.

Integration with Mass Spectrometry (MS): Combining photo-crosslinking with advanced MS techniques (e.g., quantitative MS, MS/MS-based peptide sequencing) is crucial for the accurate identification and characterization of cross-linked products. Developing MS-cleavable crosslinkers or utilizing stable isotope labeling can further enhance the reliability of data interpretation biorxiv.orgtandfonline.comresearchgate.netnih.gov.

Developing Novel Activation Methods: While UV light is standard, exploring alternative activation methods, such as visible light activation or enzyme-mediated activation, could offer advantages in terms of penetration depth in tissues or reduced phototoxicity.

By pursuing these future directions, this compound and its derivatives are expected to play an increasingly vital role in advancing our understanding of complex biological systems and accelerating drug discovery research.

Q & A

Q. How is Fmoc-L-Photo-Phe-OH incorporated into peptide sequences during solid-phase peptide synthesis (SPPS)?

this compound is integrated using standard Fmoc SPPS protocols. The Fmoc group is deprotected with 20% piperidine in DMF, and the amino acid is coupled via carbodiimide activation (e.g., HBTU/DIPEA). Critical considerations include:

Q. What are the optimal storage and handling conditions for this compound to maintain stability?

Store at -20°C in airtight, light-protected containers. Purity (≥95%) must be verified via HPLC before use. Dissolve in DMF or NMP for synthesis, and avoid aqueous buffers until UV activation to prevent hydrolysis of the diazirine group .

Q. What are the primary research applications of this compound in chemical biology?

- Protein-protein interaction (PPI) studies : UV irradiation (~360 nm) triggers covalent bond formation between the peptide probe and target proteins, enabling pull-down assays for interactome mapping.

- Amyloid formation analysis : Used to trap transient oligomeric states via photo-crosslinking.

- Kinase inhibitor profiling : Identifies binding pockets in ATP-competitive inhibitors .

Advanced Research Questions

Q. How can researchers optimize UV crosslinking efficiency while minimizing nonspecific binding?

Key parameters include:

- Wavelength and exposure time : 360 nm for 5–15 minutes (empirically determined per target).

- Buffer conditions : Use low-UV-absorbance buffers (e.g., PBS over Tris-HCl) and avoid reducing agents (e.g., DTT) that quench diazirine reactivity.

- Competitive controls : Include non-photoactive analogs (e.g., Fmoc-Phe-OH) to distinguish specific interactions .

Q. How should researchers address contradictions in crosslinking data across different experimental setups?

Discrepancies often arise from:

- UV intensity variability : Calibrate UV lamps with a radiometer.

- Target accessibility : Confirm probe localization via fluorescence tagging or mutagenesis.

- Post-crosslinking artifacts : Validate interactions using orthogonal methods (e.g., SPR, ITC) .

Q. What strategies are effective for quantifying crosslinking efficiency in complex biological systems?

- Mass spectrometry (MS) : Use isotopic labeling (SILAC) or tandem mass tags (TMT) to quantify crosslinked peptides.

- Western blotting : Employ antibodies against the probe’s epitope tag (e.g., FLAG or biotin).

- Negative controls : Include samples without UV exposure or with inactive analogs .

Q. How does the trifluoromethyldiazirine group in this compound compare to other photoactivatable moieties (e.g., benzophenone)?

- Reactivity : Diazirines form carbene intermediates upon UV activation, enabling faster crosslinking (~minutes) versus benzophenone’s radical-based mechanism (~hours).

- Specificity : Diazirines exhibit lower nonspecific binding due to shorter-lived intermediates.

- Steric impact : The compact trifluoromethyldiazirine minimizes disruption of peptide-target interactions .

Q. What are the limitations of using this compound in live-cell studies?

- Cell permeability : Requires conjugation to cell-penetrating peptides (CPPs) or delivery via electroporation.

- Cytotoxicity : Prolonged UV exposure (>15 minutes) damages cellular components. Use pulsed irradiation or lower intensities.

- Off-target labeling : Combine with spatial-temporal activation (e.g., two-photon microscopy) .

Methodological Troubleshooting

Q. Why might this compound fail to crosslink despite proper UV exposure?

Q. How can researchers modify this compound for site-specific incorporation into recombinant proteins?

Use genetic code expansion with orthogonal aminoacyl-tRNA synthetases (e.g., PylRS) to incorporate the photoactivatable amino acid into proteins expressed in E. coli or mammalian cells. Validate incorporation via MALDI-TOF MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.